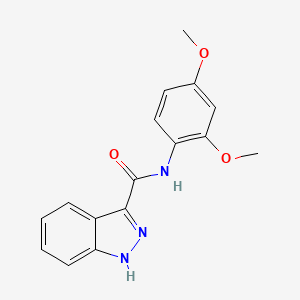

N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

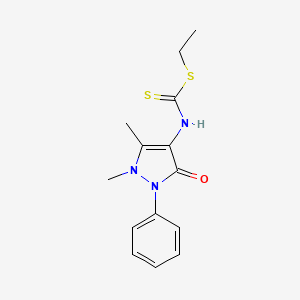

“N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide” is an organic compound . It is a derivative of dithiolopyrrolone and has been synthesized for the purpose of inhibiting bacterial RNA polymerase (RNAP) .

Synthesis Analysis

The compound has been synthesized based on the dithiolopyrrolone scaffold . The synthesis process involves a slow evaporation technique. The detailed procedures, including reactants, conditions, and yields, are not available in the retrieved sources.Molecular Structure Analysis

The detailed crystal structure of the compound was determined from Single crystal X-ray diffraction (SCXRD) study. The presence of active functional groups in the compound was identified by the experimental and computational Fourier transform infrared (FTIR) and NMR analyses.Chemical Reactions Analysis

The natural bond orbital (NBO) analysis results show that the interaction between the donor π(C2-C7) and acceptor π*(C1-N8) has the highest stabilization energy (111.9 kJ/mol) and it shows the hyperconjugation within the –CONH‒ group.Physical And Chemical Properties Analysis

The compound has a linear formula of C16H17NO3 and a molecular weight of 271.319 . The UV–Vis Spectrum reveals the optical transparency of the grown crystal in the visible region.Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase B Inhibitors

N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide and related compounds have been identified as potent inhibitors of monoamine oxidase B (MAO-B). These inhibitors are noted for their selectivity and reversible inhibition of MAO-B, an enzyme associated with neurological conditions. The compounds have been synthesized using standard procedures, yielding high-potency derivatives like N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide. Their role in potentially treating Parkinson's disease and other neurological disorders has been emphasized through computational docking studies that reveal the interaction with the enzyme binding site (Tzvetkov et al., 2014).

Antiproliferative Activity

Some derivatives of this compound have shown promise in inhibiting cell growth, particularly against cancer cell lines. Synthesized N-phenyl-1H-indazole-1-carboxamides demonstrated significant antiproliferative activity in vitro against various cancer types including leukemia, lung, and melanoma. The compounds' ability to cause a marked increase in cells in the G0-G1 phase indicates their potential in cancer treatment (Maggio et al., 2011).

Tautomerism and Molecular Structure

Research into the tautomerism of this compound derivatives has provided insights into their stability and reactivity. Studies on compounds like N-(3,4-dichlorophenyl)-1H-indazole-5-carboxamide have focused on the tautomeric properties, revealing a dominance of the 1H tautomer. These findings are critical for understanding the molecular behavior of these compounds and their interactions with biological targets (Tzvetkov, Stammler, & Antonov, 2017).

Applications in Dyeing and Biomedical Fields

Novel derivatives of this compound have been synthesized and tested for their effectiveness in dyeing polyester fibers. These compounds exhibit interesting color characteristics and have shown potential in applications where sterile or biologically active fabrics are required. Additionally, the synthesized compounds displayed significant antioxidant and antitumor activities, indicating their potential in the biomedical field (Khalifa et al., 2015).

Designing Anticancer Agents

Functionalized amino acid derivatives of this compound have been explored for designing new anticancer agents. These compounds have been synthesized and evaluated for cytotoxicity against human cancer cell lines, showing promising results in ovarian and oral cancers. This research indicates the potential of these derivatives in developing novel anticancer therapies (Kumar et al., 2009).

Wirkmechanismus

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria and has been recognized as an attractive drug target .

Mode of Action

The compound interacts with the switch region of the bacterial RNAP . This interaction inhibits the function of RNAP, thereby disrupting the synthesis of RNAs in bacteria . This mechanism of action is different from other known RNAP inhibitors, such as rifamycins, which bind to the β-subunits of the bacterial RNAP .

Pharmacokinetics

The compound’s potent antimicrobial activity suggests that it may have favorable bioavailability .

Result of Action

The compound displays potent antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae .

Eigenschaften

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-21-10-7-8-13(14(9-10)22-2)17-16(20)15-11-5-3-4-6-12(11)18-19-15/h3-9H,1-2H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAQQVANLSAQPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2813360.png)

![1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2813365.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2813371.png)

![2-[(2-hydrazino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B2813372.png)

![N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2813373.png)

![5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile](/img/structure/B2813375.png)